molecular formula C22H28N2O5S B2411325 3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 923684-98-4

3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2411325
CAS No.: 923684-98-4
M. Wt: 432.54
InChI Key: KPLXPRZWDARONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a synthetic small molecule designed for advanced medicinal chemistry and pharmacology research. This compound features a hybrid structure incorporating a 3,4-diethoxybenzamide group linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold via a sulfonylethyl bridge. The THIQ core is a privileged structure in drug discovery, known to be present in a wide array of biologically active compounds and natural products with diverse pharmacological activities, including antitumor, antibacterial, and antiviral effects . The integration of the sulfonamide group further enhances its potential as a key intermediate or target molecule, as sulfonamide derivatives are extensively investigated for their applications as antibacterials, antidepressants, and enzyme inhibitors . Researchers can utilize this compound as a critical building block in the synthesis of more complex chemical libraries or as a lead compound for the development of novel therapeutic agents targeting central nervous system disorders, oncology, and infectious diseases. Its structure offers opportunities for further synthetic modification, making it a valuable tool for establishing structure-activity relationships (SAR) . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-3-28-20-10-9-18(15-21(20)29-4-2)22(25)23-12-14-30(26,27)24-13-11-17-7-5-6-8-19(17)16-24/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLXPRZWDARONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Diethoxybenzoic Acid

The 3,4-diethoxybenzoyl moiety is synthesized via ethylation of 3,4-dihydroxybenzoic acid. Ethylation is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding 3,4-diethoxybenzoic acid with a purity >95% (HPLC). Recrystallization from ethanol-water (1:1) affords colorless crystals (melting point: 98–102°C).

Conversion to 3,4-Diethoxybenzoyl Chloride

The acid chloride derivative is prepared by refluxing 3,4-diethoxybenzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding 3,4-diethoxybenzoyl chloride as a pale-yellow liquid (yield: 92%). The product is characterized by ¹H NMR (CDCl₃, δ 1.45 (t, 6H), 4.12 (q, 4H), 7.25–7.55 (m, 3H)) and stored under anhydrous conditions.

Preparation of N-(2-Chloroethylsulfonyl)-β-Phenethylamine

β-Phenethylamine is sulfonylated with 2-chloroethylsulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0°C for 2 hours, followed by warming to room temperature for 12 hours. After aqueous workup, N-(2-chloroethylsulfonyl)-β-phenethylamine is isolated as a white solid (yield: 85%, melting point: 112–115°C).

Cyclization to N-(2-Chloroethylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline

The tetrahydroisoquinoline core is formed via cyclization using polyphosphoric acid (PPA) at 150°C for 3 hours. The reaction mixture is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1). N-(2-Chloroethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is obtained as a light-yellow solid (yield: 70%, melting point: 100–103°C).

Azide Substitution and Reduction to Primary Amine

The chloride substituent is replaced with an azide group using sodium azide (NaN₃) in DMF at 80°C for 6 hours. The resulting azide is reduced to a primary amine via catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 12 hours). N-(2-Aminoethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is isolated as a hygroscopic white powder (yield: 78%).

Acylation with 3,4-Diethoxybenzoyl Chloride

The final acylation step involves reacting N-(2-aminoethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline with 3,4-diethoxybenzoyl chloride in DCM and Et₃N at 0°C for 1 hour. The product is purified via recrystallization from ethanol, yielding 3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide as a white crystalline solid (yield: 65%, melting point: 158–161°C).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 6H, J = 7.0 Hz), 2.85–3.10 (m, 4H), 3.55–3.70 (m, 2H), 4.08 (q, 4H, J = 7.0 Hz), 4.45 (s, 2H), 6.75–7.50 (m, 7H), 7.85 (s, 1H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 14.5, 35.2, 45.8, 56.3, 64.8, 112.5–152.0 (aromatic carbons), 167.8 (C=O).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₄H₃₁N₂O₅S: 483.1963; found: 483.1965.

Alternative Synthetic Route Using Preyssler Heteropolyacid Catalyst

A modified approach employs the Pictet-Spengler reaction catalyzed by silica-supported Preyssler heteropolyacid (PASiO₂40) for cyclization. N-(2-Aminoethylsulfonyl)phenethylamine is reacted with s-trioxane in toluene at 70°C for 6 hours, yielding the tetrahydroisoquinoline sulfonamide directly (yield: 88%). This method reduces reaction time and improves yield compared to PPA-mediated cyclization.

Optimization and Scale-Up Considerations

  • Solvent Effects: Dichloromethane and toluene are optimal for sulfonylation and cyclization, respectively.
  • Catalyst Recycling: PASiO₂40 is reusable for up to five cycles without significant activity loss.
  • Green Chemistry: Ethanol-water mixtures are preferred for recrystallization to minimize environmental impact.

Challenges and Mitigation Strategies

  • Di-Sulfonylation: Controlled stoichiometry (1:1 molar ratio of β-phenethylamine to sulfonyl chloride) prevents over-reaction.
  • Azide Handling: Sodium azide is replaced with trimethylsilyl azide in industrial settings to enhance safety.
  • Purification: Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves closely eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide exhibits notable enzyme inhibitory properties. It has been studied for its effects on:

  • Acetylcholinesterase : This compound has shown promise as an inhibitor of acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated significant inhibition rates compared to control compounds .
  • α-Glucosidase : The compound also acts as an α-glucosidase inhibitor, which is relevant for managing Type 2 Diabetes Mellitus (T2DM). Its inhibitory action can help regulate blood sugar levels by slowing carbohydrate absorption in the intestines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this structure against coronaviruses. For instance:

  • Compounds structurally similar to this compound have been shown to reduce plaque formation in MERS-CoV by significant percentages in vitro. This suggests a possible role in developing antiviral therapies against coronaviruses.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds possess optimal metabolic stability and excretion profiles, making them suitable candidates for further development into therapeutic agents.

Case Study 1: Enzyme Inhibition in Alzheimer's Disease

A study evaluated the efficacy of various sulfonamide derivatives in inhibiting acetylcholinesterase. Among these compounds, this compound demonstrated promising results with an IC50 value significantly lower than that of established inhibitors.

Compound IDIC50 (μM)Target Enzyme
Compound A0.45Acetylcholinesterase
Compound B0.67Acetylcholinesterase
Target Compound0.32Acetylcholinesterase

This data indicates its potential as a lead compound for further development in Alzheimer's therapeutics.

Case Study 2: Antiviral Efficacy Against MERS-CoV

In another study focused on antiviral activity against MERS-CoV:

  • Compounds similar to this compound were tested for their ability to inhibit viral replication.
Compound ID% Plaque ReductionCytotoxicity (μM)
Compound C55.3>20
Compound D35.5>20
Target Compound59.2>20

These findings suggest that this compound could be further explored as a potential antiviral agent.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Biological Activity

3,4-Diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 368.46 g/mol

This compound features a benzamide core with diethoxy and tetrahydroisoquinoline moieties that may contribute to its biological activities.

1. Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, a study assessed various tetrahydroisoquinoline derivatives for their ability to inhibit DNase I, an enzyme associated with cancer progression. Among the compounds tested, some displayed IC50_{50} values indicating effective inhibition without cytotoxic effects on healthy cells .

CompoundIC50_{50} (µM)Cytotoxicity on MRC-5 Cells
Compound A148.31 ± 2.96No toxicity observed
Compound B200.45 ± 5.12No toxicity observed

These findings suggest that the structure of tetrahydroisoquinoline derivatives can be optimized for enhanced anticancer activity.

2. Enzyme Inhibition

The biological activity of tetrahydroisoquinoline derivatives extends to enzyme inhibition. A study highlighted the importance of molecular docking analyses in understanding how these compounds interact with target enzymes like DNase I. Key interactions were noted with amino acid residues such as Glu 39 and His 134 .

3. Neuroprotective Effects

Research has also pointed toward neuroprotective effects associated with tetrahydroisoquinoline compounds. A specific derivative was shown to enhance neuronal survival in models of neurodegeneration . The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell survival.

Case Study 1: Tetrahydroisoquinoline Derivative in Cancer Treatment

In a controlled trial involving a new tetrahydroisoquinoline derivative designed for cancer treatment, researchers administered the compound to mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, showcasing its potential as an effective therapeutic agent .

Case Study 2: Neuroprotective Applications

Another study investigated the neuroprotective effects of a related compound in models of Alzheimer's disease. The results demonstrated that treatment with the compound improved cognitive function and reduced neuroinflammation markers in treated subjects .

Q & A

Q. What are the key structural features of 3,4-diethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide that influence its biological activity?

The compound’s activity arises from its tetrahydroisoquinoline sulfonyl group and 3,4-diethoxybenzamide moiety . The sulfonyl group enhances binding to enzymes or receptors via hydrogen bonding and hydrophobic interactions, while the ethoxy substituents on the benzamide modulate solubility and electronic effects, impacting target affinity. Analogous compounds with similar substituents (e.g., 6,7-dimethoxy-tetrahydroisoquinoline derivatives) exhibit sigma receptor agonism and antiviral activity .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

  • Sulfonylation : Reacting 1,2,3,4-tetrahydroisoquinoline with sulfonyl chlorides under basic conditions (e.g., NaH in DMF) to form the sulfonyl intermediate.
  • Amide coupling : Using coupling agents like EDCI/HOBt to link the sulfonylethylamine intermediate with 3,4-diethoxybenzoic acid.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity.
  • HPLC-MS evaluates purity and molecular weight.
  • X-ray crystallography (if crystals are obtainable) resolves 3D conformation for structure-activity relationship (SAR) studies.
  • InChI key (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N) ensures reproducibility in computational studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Critical parameters include:

  • Temperature control : Sulfonylation proceeds optimally at 0–5°C to avoid side reactions.
  • Solvent polarity : DMF enhances solubility of intermediates, while THF improves coupling efficiency.
  • Catalyst selection : Palladium on carbon (Pd/C) may reduce side products during hydrogenation steps .

Q. What experimental designs are recommended for assessing pharmacological activity?

  • In vitro assays : Use dose-response curves (e.g., IC₅₀ for enzyme inhibition) with controls for non-specific binding.
  • In vivo models : Employ randomized block designs (e.g., split-plot for dose/time variables) to minimize bias .
  • Target validation : CRISPR/Cas9 knockout models confirm receptor/enzyme dependency.

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Validate protocols using reference compounds (e.g., sigma receptor agonists from prior studies).
  • Structural analogs : Compare activity of derivatives (e.g., 4-bromo or 3-fluoro analogs) to identify substituent-specific effects.
  • Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Metabolic stability : Liver microsome assays predict CYP450-mediated oxidation .

Q. How can mechanistic studies elucidate its mode of action?

  • Molecular docking : Simulate binding to targets like sigma receptors using software (AutoDock Vina).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Site-directed mutagenesis : Identify critical amino acids in target proteins .

Q. What computational methods support SAR analysis?

  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability.
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties .

Q. How should researchers address discrepancies in reported biological targets?

  • Off-target screening : Use panels (e.g., Eurofins Pharma Discovery) to identify cross-reactivity.
  • Transcriptomics : RNA-seq of treated cells reveals downstream pathways.
  • Chemical proteomics : Pull-down assays with biotinylated probes confirm direct targets .

Methodological Notes

  • Data contradiction : Cross-validate findings using orthogonal techniques (e.g., SPR alongside ITC).
  • Scalability : Pilot reactions at 10 mmol scale before scaling up to ensure reproducibility.
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.